molecular formula C30H35O6Si B12775882 4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester CAS No. 85905-70-0

4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester

Cat. No.: B12775882
CAS No.: 85905-70-0
M. Wt: 519.7 g/mol
InChI Key: WHCKFWSNRDLZIY-UHFFFAOYSA-N
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Description

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is a complex organic compound that features a phenylsilylene core with two phenylbutyric acid diethyl ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester typically involves the reaction of phenylsilylene with 4-phenylbutyric acid diethyl ester under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsilylene oxides, while reduction could produce phenylsilylene hydrides.

Scientific Research Applications

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on the molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldiboronic acid bis(pinacol) ester: Similar in structure but with different functional groups.

    4-Oxo-4-phenylbutyric acid: Shares the phenylbutyric acid moiety but lacks the silylene core.

Uniqueness

4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is unique due to its phenylsilylene core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

85905-70-0

Molecular Formula

C30H35O6Si

Molecular Weight

519.7 g/mol

InChI

InChI=1S/C30H35O6Si/c1-3-33-29(31)22-20-27(24-14-8-5-9-15-24)35-37(26-18-12-7-13-19-26)36-28(21-23-30(32)34-4-2)25-16-10-6-11-17-25/h5-19,27-28H,3-4,20-23H2,1-2H3

InChI Key

WHCKFWSNRDLZIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)OC(CCC(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

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